REACTION_CXSMILES
|
[C:1]([Li])([CH3:4])([CH3:3])[CH3:2].[CH3:6][N:7]([P:9](Cl)[N:10]([CH3:12])[CH3:11])[CH3:8].P(Cl)(Cl)Cl.C[N-]C.[Li+]>C(OCC)C.CCCCCC.P(N(C)C)(N(C)C)N(C)C>[C:1]([P:9]([N:10]([CH3:12])[CH3:11])[N:7]([CH3:8])[CH3:6])([CH3:4])([CH3:3])[CH3:2] |f:3.4|
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[N-]C.[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)P(N(C)C)N(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)P(N(C)C)N(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)P(N(C)C)Cl
|
Name
|
|
Quantity
|
88.4 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
[Li]N(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(N(C)C)(N(C)C)Cl
|
Name
|
|
Quantity
|
0.68 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
((CH3)3C)Li
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
DISTILLATION
|
Details
|
the P(NMe2)3 product, 0.444 mol, 72.5 g (69% yield based on PCl3), was fractionally distilled from the filtrate at 45° C./9.5 torr
|
Type
|
TEMPERATURE
|
Details
|
cooled to -78° C
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
to warm
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the tertiarybutyl-bis(dimethylamino)phosphine, ((CH3)3C)P(NMe2)2, product, 55 g, 0.31 mol (45% yield based on P(NMe2)2Cl), was purified
|
Type
|
DISTILLATION
|
Details
|
distillation of the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)P(N(C)C)N(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |